molecular formula C18H14F3N5O2 B12362047 N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B12362047
M. Wt: 389.3 g/mol
InChI Key: CIWCJOSWLPNLQI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that features a combination of fluorinated pyridine and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide involves multiple steps, typically starting with the preparation of the fluorinated pyridine and quinazoline intermediates. The fluorinated pyridine can be synthesized through selective fluorination reactions, such as the Balz-Schiemann reaction or nucleophilic substitution reactions . The quinazoline moiety can be prepared through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents into the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated pyridine and quinazoline moieties may contribute to its binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide is unique due to the combination of fluorinated pyridine and quinazoline moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14F3N5O2

Molecular Weight

389.3 g/mol

IUPAC Name

N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H14F3N5O2/c1-9(17-13(20)4-10(5-22)6-23-17)24-15(27)8-26-7-11-14(25-18(26)28)3-2-12(19)16(11)21/h2-4,6,9H,7-8H2,1H3,(H,24,27)(H,25,28)/t9-/m1/s1

InChI Key

CIWCJOSWLPNLQI-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O

Canonical SMILES

CC(C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.